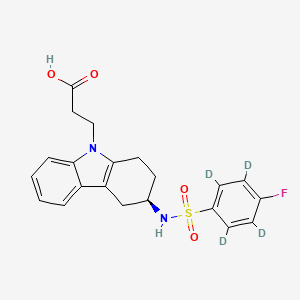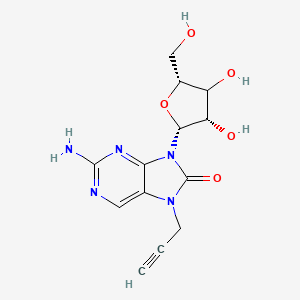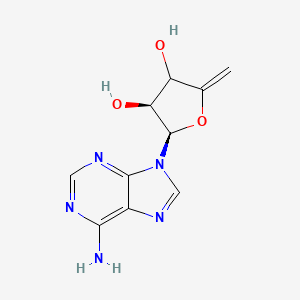
BRM/BRG1 ATP Inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRM/BRG1 ATP Inhibitor-3 is a potent inhibitor targeting both BRM and BRG1 components of the BAF complex. It exhibits IC50 values of 10.4 nM for BRM and 19.3 nM for BRG1 . This compound holds potential for research applications in cancer and BAF complex-related disorders .
Vorbereitungsmethoden
The preparation of BRM/BRG1 ATP Inhibitor-3 involves synthetic routes and reaction conditions that are typically proprietary and specific to the manufacturer. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including the use of various solvents and reagents such as DMSO, PEG300, and Tween-80 . Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
BRM/BRG1 ATP Inhibitor-3 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the inhibitor’s core structure
Wissenschaftliche Forschungsanwendungen
BRM/BRG1 ATP Inhibitor-3 has several scientific research applications:
Cancer Research: It is used to study the role of BRM and BRG1 in cancer, particularly in acute myeloid leukemia and other hematopoietic cancers
Chromatin Remodeling Studies: The inhibitor helps in understanding the function of the BAF complex in gene expression and chromatin accessibility.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRM and BRG1 in various cancers.
Wirkmechanismus
BRM/BRG1 ATP Inhibitor-3 exerts its effects by inhibiting the ATPase activity of BRM and BRG1, which are core components of the BAF complex. This inhibition leads to reduced chromatin accessibility and repression of oncogenic transcription factors such as MYC, PU.1, and CDK4/6 . The compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor growth and improving survival in preclinical models .
Vergleich Mit ähnlichen Verbindungen
BRM/BRG1 ATP Inhibitor-3 is unique in its dual inhibition of both BRM and BRG1, making it more effective in certain cancer models compared to inhibitors that target only one of these ATPases. Similar compounds include:
FHD-286: A selective BRG1/BRM inhibitor currently under clinical investigation for various cancers.
BRM011: Another dual BRG1/BRM ATPase inhibitor with similar applications in cancer research.
This compound stands out due to its potent inhibition and broad applicability in studying the BAF complex and its role in cancer.
Eigenschaften
Molekularformel |
C26H25N5O2S2 |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide |
InChI |
InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1 |
InChI-Schlüssel |
WNFUOUMYNUFZIX-QFIPXVFZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Kanonische SMILES |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

